molecular formula C18H32N2 B8039160 1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine

1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine

Cat. No.: B8039160
M. Wt: 276.5 g/mol
InChI Key: XJUDNOQRBRDKBI-UHFFFAOYSA-N
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Description

The compound identified as “1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, and reactivity to appreciate its role in various scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, one method might involve the reaction of specific precursors under controlled temperature and pressure conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield an oxidized derivative, while reduction might yield a reduced form of the compound.

Scientific Research Applications

1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine has various applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine include those with related structures or functional groups. Examples might include other derivatives of the same chemical family or compounds with similar reactivity .

Uniqueness

This compound may have unique properties or reactivity that distinguish it from similar compounds. These unique features could make it particularly valuable for specific applications or research purposes .

Properties

IUPAC Name

1-[4-[1-(dimethylamino)butyl]phenyl]-N,N-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2/c1-7-9-17(19(3)4)15-11-13-16(14-12-15)18(10-8-2)20(5)6/h11-14,17-18H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUDNOQRBRDKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(CCC)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C1=CC=C(C=C1)C(CCC)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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